molecular formula C10H8ClNO B1625309 5-(4-Chlorophenyl)-3-methylisoxazole CAS No. 4211-87-4

5-(4-Chlorophenyl)-3-methylisoxazole

Cat. No. B1625309
CAS RN: 4211-87-4
M. Wt: 193.63 g/mol
InChI Key: RHWRHGZPEXZURY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methylisoxazole, also known as 4-Cl-3-MeOx, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the isoxazole family of compounds and is known to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 5-(4-Chlorophenyl)-3-methylisoxazole is not fully understood. However, it is known to interact with the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. Specifically, it acts as a positive allosteric modulator, which means that it enhances the activity of these receptors in the presence of glutamate. This can lead to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on glutamate receptors, 5-(4-Chlorophenyl)-3-methylisoxazole has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which could have implications for the treatment of depression and other mood disorders. It has also been shown to have antioxidant properties, which could make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Chlorophenyl)-3-methylisoxazole in lab experiments is its ability to selectively modulate the activity of glutamate receptors. This makes it a potentially useful tool for studying the role of glutamate in various neurological disorders. However, there are also some limitations to its use. For example, it has been shown to have some toxicity at high doses, which could limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on 5-(4-Chlorophenyl)-3-methylisoxazole. One area of interest is the development of new drugs based on its structure. Another area of interest is the use of 5-(4-Chlorophenyl)-3-methylisoxazole in combination with other compounds to achieve synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Chlorophenyl)-3-methylisoxazole and its potential applications in the treatment of neurological disorders.

Scientific Research Applications

5-(4-Chlorophenyl)-3-methylisoxazole has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the ability to modulate the activity of glutamate receptors. This makes it a potentially useful tool for studying the role of glutamate in various neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRHGZPEXZURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435278
Record name 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-methylisoxazole

CAS RN

4211-87-4
Record name 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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